Cas no 76541-44-1 (3-(difluoromethyl)pyridine)

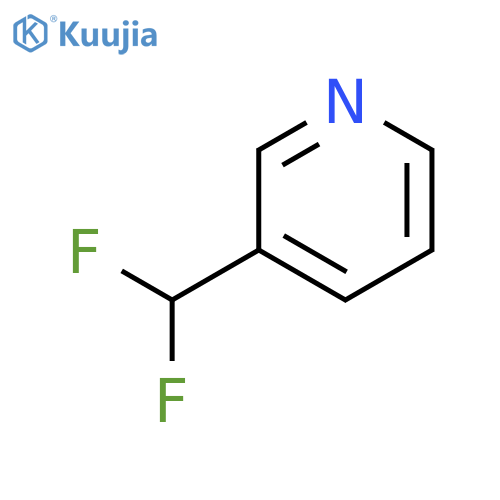

3-(ジフルオロメチル)ピリジンは、分子式C6H5F2Nで表される有機化合物です。ピリジン環の3位にジフルオロメチル基が結合した構造を持ち、高い反応性と安定性を兼ね備えています。この化合物は、医薬品や農薬の中間体として重要な役割を果たし、特にフッ素原子の導入により生体活性の向上が期待されます。また、有機合成化学においても、フッ素化反応の原料として利用可能です。その特異的な電子特性と分子構造は、新規化合物設計における有用な構築ブロックとしての価値を示しています。

3-(difluoromethyl)pyridine structure

商品名:3-(difluoromethyl)pyridine

3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine,3-(difluoromethyl)-

- 3-(Difluoromethyl)pyridine

- FT-0679688

- NS00059752

- MFCD11226584

- FS-4901

- CS-0054294

- InChI=1/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6

- AKOS005255587

- EN300-7354336

- pyridine, 3-(difluoromethyl)-

- HKRKGTFBASUFRO-UHFFFAOYSA-N

- EINECS 278-487-6

- 3-(Difluoromethyl)pyridine, 97%

- SCHEMBL6631520

- DTXSID30997893

- 3-(Difluoromethyl)pyridine stabilized over potassium carbonate

- NUTKYCUMSGJMHT-UHFFFAOYSA-N

- 76541-44-1

- CHEMBL5171407

- AB64034

- DTXCID501424890

- STL554820

- BBL101026

- G29875

- 3-(difluoromethyl)pyridine

-

- MDL: MFCD11226584

- インチ: InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H

- InChIKey: HKRKGTFBASUFRO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CN=C1)C(F)F

計算された属性

- せいみつぶんしりょう: 129.039006

- どういたいしつりょう: 129.039006

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.242 g/mL at 25 °C

- ふってん: 42℃/6mm

- フラッシュポイント: 華氏温度:129.2°f

摂氏度:54°c - 屈折率: n20/D 1.462

- PSA: 12.89000

- LogP: 2.01920

3-(difluoromethyl)pyridine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 1993C 3 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:3

3-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D541440-500mg |

3-(Difluoromethyl)pyridine |

76541-44-1 | 500mg |

$ 160.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1244612-25g |

3-(difluoromethyl)pyridine |

76541-44-1 | 98% | 25g |

$795 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1244612-5g |

3-(difluoromethyl)pyridine |

76541-44-1 | 98% | 5g |

$130 | 2024-06-07 | |

| Enamine | EN300-7354336-0.1g |

3-(difluoromethyl)pyridine |

76541-44-1 | 95% | 0.1g |

$42.0 | 2023-05-30 | |

| Enamine | EN300-7354336-10.0g |

3-(difluoromethyl)pyridine |

76541-44-1 | 95% | 10g |

$523.0 | 2023-05-30 | |

| Oakwood | 050443-1g |

3-(Difluoromethyl)pyridine stabilized over potassium carbonate |

76541-44-1 | 98% | 1g |

$40.00 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 041236-1g |

3-(Difluoromethyl)pyridine |

76541-44-1 | 97% | 1g |

632CNY | 2021-05-07 | |

| Enamine | EN300-7354336-1.0g |

3-(difluoromethyl)pyridine |

76541-44-1 | 95% | 1g |

$121.0 | 2023-05-30 | |

| Chemenu | CM336414-250mg |

3-(Difluoromethyl)pyridine |

76541-44-1 | 95%+ | 250mg |

$81 | 2022-06-10 | |

| Alichem | A029007016-25g |

3-(Difluoromethyl)pyridine |

76541-44-1 | 95% | 25g |

$462.20 | 2023-09-01 |

3-(difluoromethyl)pyridine 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

76541-44-1 (3-(difluoromethyl)pyridine) 関連製品

- 3796-23-4(3-(Trifluoromethyl)pyridine)

- 131748-15-7(3-Methyl-5-(trifluoromethyl)pyridine)

- 20857-47-0(3,5-bis(trifluoromethyl)pyridine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76541-44-1)3-(difluoromethyl)pyridine

清らかである:99%

はかる:25g

価格 ($):518.0